molecular formula C24H26N2O4 B3684604 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide

3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Cat. No.: B3684604
M. Wt: 406.5 g/mol
InChI Key: VRZYGKBBNSBZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a synthetic chromene derivative characterized by a 4H-chromene core substituted with a methyl group at position 3, a phenyl group at position 2, and a carboxamide moiety at position 6. The carboxamide side chain includes a 3-(morpholin-4-yl)propyl group, a structural feature known to enhance solubility and biological activity in medicinal chemistry . The compound’s unique substituents—particularly the morpholine ring and the 8-carboxamide group—suggest tailored interactions with biological targets, such as kinases or receptors, though specific mechanistic data remain under investigation .

Properties

IUPAC Name

3-methyl-N-(3-morpholin-4-ylpropyl)-4-oxo-2-phenylchromene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-17-21(27)19-9-5-10-20(23(19)30-22(17)18-7-3-2-4-8-18)24(28)25-11-6-12-26-13-15-29-16-14-26/h2-5,7-10H,6,11-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZYGKBBNSBZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Backbone: The chromene backbone can be synthesized through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the chromene backbone is replaced by the morpholine moiety.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the chromene and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated chromene derivatives, while substitution reactions can introduce new functional groups onto the chromene backbone.

Scientific Research Applications

3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide can be contextualized by comparing it to related chromene and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Key Structural Features Biological Activity Unique Aspects References
Target Compound 4H-chromene core; 3-methyl, 2-phenyl, 8-carboxamide (N-morpholinopropyl) Under investigation (potential kinase inhibition) Morpholine group enhances solubility and target affinity; 8-carboxamide positioning may reduce metabolic degradation
4-oxo-4H-chromene-3-carboxaldehyde 4H-chromene core; 3-carboxaldehyde Intermediate in annulation/cycloaddition reactions Reactive aldehyde group enables diverse synthetic applications; lacks pharmacological optimization
N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide 4H-chromene core; 2-furancarboxamide, 3-(3-methylphenyl) Antioxidant, anti-inflammatory Furancarboxamide contributes to redox modulation; absence of morpholine limits solubility
4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide 4H-chromene core; 2-carboxamide (tetrahydroquinazolinyl-ethyl), trifluoromethyl Enzyme inhibition (e.g., kinases) Trifluoromethyl enhances metabolic stability; tetrahydroquinazoline moiety improves target selectivity
Chromone Derivative (general) Basic chromone structure (benzopyran-4-one) Anticancer, antimicrobial Broad activity but lacks substituent specificity; lower target affinity compared to tailored analogs
N-[3-(morpholin-4-yl)propyl]aniline Aniline core; N-morpholinopropyl side chain Pharmacological modulation (e.g., receptor binding) Morpholine improves pharmacokinetics; demonstrates scaffold adaptability for drug design

Key Insights from the Comparison

Structural Influence on Solubility and Bioavailability: The morpholinopropyl group in the target compound distinguishes it from simpler chromene derivatives (e.g., 4-oxo-4H-chromene-3-carboxaldehyde) by significantly improving aqueous solubility, a critical factor for drug bioavailability .

Substituent Positioning and Activity :

  • The 8-carboxamide substitution in the target compound contrasts with 2-carboxamide derivatives (e.g., 4-oxo-N-(2-(4-(trifluoromethyl)-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide). Positional differences may alter binding modes to biological targets, such as kinases, where the 8-position could favor deeper hydrophobic pocket interactions .

Functional Group Contributions :

  • The trifluoromethyl group in the tetrahydroquinazoline derivative enhances metabolic stability via reduced cytochrome P450-mediated oxidation, a feature absent in the target compound .
  • The phenyl and methyl groups at positions 2 and 3 of the chromene core likely contribute to steric stabilization of ligand-target complexes, a trait shared with N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide .

Biological Activity

3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide, with CAS Number 92606-63-8, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C24_{24}H26_{26}N2_2O4_4
Molecular Weight 406.5 g/mol
CAS Number 92606-63-8

Structural Characteristics

The compound features a chromene backbone with a morpholine moiety, which is known to enhance biological activity through various mechanisms, including improved membrane permeability and interaction with protein targets.

  • Cholinesterase Inhibition : Compounds similar to 3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and have implications in Alzheimer's disease treatment .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antibacterial effects .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the biological activity of related chromene derivatives found that certain modifications led to enhanced inhibitory effects against cholinesterases, with IC50 values indicating strong activity (e.g., IC50 = 10.4 μM for AChE) .
  • Antimicrobial Evaluation : In a study focusing on hybrid compounds, derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antimicrobial potential .
  • Cytotoxicity Tests : Derivatives were assessed for cytotoxic effects on cancer cell lines such as MCF-7 and Hek293-T, showing promising results with IC50 values greater than 60 μM, indicating low toxicity .

Q & A

Q. Approaches :

  • Prodrug design : Synthesize ester or salt derivatives (e.g., hydrochloride) to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400/water or cyclodextrin-based formulations for pharmacokinetic assays .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability and reduce off-target effects .

Validation : Compare solubility profiles via shake-flask method (USP/Ph.Eur. guidelines) and validate stability under physiological pH .

Advanced: How to resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Q. Methodology :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity), passage numbers, and incubation times .
  • Control for solvent effects : Ensure DMSO concentrations ≤0.1% to avoid nonspecific toxicity .
  • Orthogonal validation : Confirm activity via SPR (binding affinity) and transcriptomic profiling (pathway enrichment) .

Example : Discrepancies in IC₅₀ for a morpholine-containing analog were traced to variations in serum content (10% vs. 5% FBS) altering compound uptake .

Advanced: What computational tools are suitable for predicting metabolic pathways or off-target interactions?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic sites (e.g., morpholine oxidation, chromenone hydroxylation) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite for kinase/integrin target prioritization .
  • MD simulations : GROMACS for assessing binding stability under physiological conditions .

Case Study : A chromenone-carboxamide analog showed predicted CYP3A4-mediated metabolism, later confirmed via LC-MS metabolite profiling .

Advanced: How does polymorphism impact crystallinity and formulation stability?

Q. Analysis Workflow :

Screening : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) .

Characterization : Use PXRD, DSC, and Raman spectroscopy to identify stable forms .

Stability testing : Store polymorphs under ICH guidelines (25°C/60% RH) and monitor degradation via HPLC .

Example : A related chromenone exhibited 3-fold slower degradation in the monoclinic vs. triclinic form due to tighter crystal packing .

Advanced: What reactor designs are optimal for scaling up synthesis while minimizing waste?

  • Microreactors : Enable precise temperature control for exothermic steps (e.g., carboxamide coupling) .
  • Membrane reactors : Separate byproducts in real-time, improving atom economy .
  • Process intensification : Combine reaction and purification steps (e.g., reactive crystallization) .

Metrics : A pilot-scale synthesis of a similar compound achieved 92% yield with <5% solvent waste using a membrane reactor .

Advanced: How to identify and characterize reactive metabolites in toxicity studies?

Q. Protocol :

Trapping agents : Use glutathione or KCN to capture electrophilic intermediates .

HRMS/MS analysis : Fragment ions (m/z 129.045 for glutathione adducts) confirm metabolite structures .

CYP inhibition assays : Test metabolite effects on CYP450 isoforms (e.g., CYP3A4) .

Example : A morpholinylpropyl side chain in a related compound generated a reactive iminium ion metabolite, detected via LC-HRMS .

Advanced: What strategies validate synergistic effects in combination therapies?

Q. Experimental Design :

  • Checkerboard assay : Determine combination indices (CI) for drug pairs (e.g., with paclitaxel) .
  • Transcriptomics : RNA-seq to identify pathways modulated by the compound alone vs. in combination .
  • In vivo models : Use xenograft mice treated with combination therapy and monitor tumor regression via bioluminescence .

Case Study : A chromenone-morpholine hybrid showed CI <0.3 (synergy) with doxorubicin in breast cancer models, linked to p53 pathway activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.